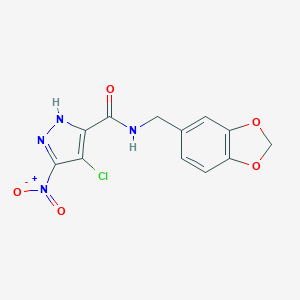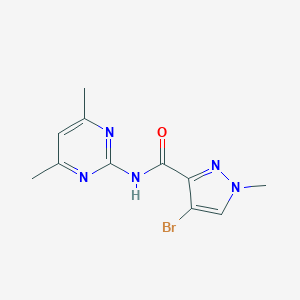![molecular formula C19H17ClN4O2 B214046 N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214046.png)
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, commonly known as "ACPA," is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily expressed in the central nervous system.
作用机制
ACPA is a selective agonist of the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor by ACPA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of neuronal activity and the regulation of various physiological processes, such as pain perception, appetite, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPA are primarily mediated by its interaction with the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor. ACPA has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. ACPA has also been shown to have anti-inflammatory effects and to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
ACPA has several advantages for laboratory experiments, including its high selectivity for the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, ACPA also has several limitations, including its potential for off-target effects, its limited solubility in organic solvents, and its potential for toxicity at high concentrations.
未来方向
There are several future directions for research on ACPA, including the development of more selective N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor agonists, the investigation of the potential therapeutic applications of ACPA in various disease states, and the exploration of the underlying mechanisms of ACPA's effects on neuronal activity and immune function. Additionally, further studies are needed to determine the optimal dosing and administration of ACPA for therapeutic use.
合成方法
The synthesis of ACPA involves several steps, including the reaction between 3-aminophenol and acetic anhydride to form N-acetyl-3-aminophenol, which is then reacted with 4-chloromethyl-1H-pyrazole-1-carboxylic acid to form N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide. The reaction is typically carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF), and requires several purification steps to obtain a pure product.
科学研究应用
ACPA has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, ACPA has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, ACPA has been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro and in vivo. In immunology, ACPA has been shown to modulate the immune response and to have anti-inflammatory effects.
属性
产品名称 |
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide |
|---|---|
分子式 |
C19H17ClN4O2 |
分子量 |
368.8 g/mol |
IUPAC 名称 |
N-(3-acetamidophenyl)-3-[(4-chloropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-13(25)22-17-6-3-7-18(9-17)23-19(26)15-5-2-4-14(8-15)11-24-12-16(20)10-21-24/h2-10,12H,11H2,1H3,(H,22,25)(H,23,26) |
InChI 键 |
HJSVLEHIXHEQNK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)

![4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213967.png)
![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)
![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)
![4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine](/img/structure/B213974.png)

![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)

![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)
![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)